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molecular formula C6H10ClNO B8652770 3-Chloroazepan-2-one CAS No. 1468-55-9

3-Chloroazepan-2-one

Cat. No. B8652770
M. Wt: 147.60 g/mol
InChI Key: NDXGCVGKTPQXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044001

Procedure details

The ODCB solution of N-benzoyl-α-chloro-ε-caprolactam is passed through a charcoal bed to remove tars as impurities. It is then passed into another reaction vessel where 9718 parts (86 mols) of ε-caprolactam are added. The transamidation is conducted by heating and stirring the ODCB solution at 140° C. for 2 hours. The solution is then cooled to 5° C. for 1 hour whereupon 21,000 parts (82 mols) N-benzoyl-α-chloro-ε-caprolactam precipitates out of the solution. The N-benzoyl-α-chloro-ε-caprolactam is filtered off and saved for recycle. The ODCB solution is then extracted with 250,000 parts 8 weight percent aqueous hydrochloric acid to remove α-chloro-ε-caprolactam and residual ε-caprolactam. The aqueous hydrochloric acid is then extracted countercurrently with 250,000 parts chloroform, and the chloroform extract evaporated to yield 10,915 parts (74 mols) of α-chloro-ε-caprolactam and 1356 parts (12 mols) of ε-caprolactam. The ε-caprolactam is separated from the α-chloro-ε-caprolactam by fractional distillation under vacuum and recycled to the transamidation step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
86 mol
Type
reactant
Reaction Step Three
Quantity
82 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]([Cl:16])[C:10]1=[O:17])(=O)C1C=CC=CC=1.C.[C:19]1(=[O:26])[NH:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>C1C=CC(Cl)=C(Cl)C=1>[Cl:16][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][NH:9][C:10]1=[O:17].[C:19]1(=[O:26])[NH:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C(C(CCCC1)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
86 mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Four
Name
Quantity
82 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C(C(CCCC1)Cl)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC(=C(C=C1)Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC(=C(C=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove tars as impurities
CUSTOM
Type
CUSTOM
Details
It is then passed into another reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
precipitates out of the solution
FILTRATION
Type
FILTRATION
Details
The N-benzoyl-α-chloro-ε-caprolactam is filtered off
EXTRACTION
Type
EXTRACTION
Details
The ODCB solution is then extracted with 250,000 parts 8 weight percent aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to remove α-chloro-ε-caprolactam and residual ε-caprolactam
EXTRACTION
Type
EXTRACTION
Details
The aqueous hydrochloric acid is then extracted countercurrently with 250,000 parts chloroform
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1C(=O)NCCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 74 mol
Name
Type
product
Smiles
C1(CCCCCN1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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